molecular formula C10H8ClN3 B1354474 6-chloro-N-phenylpyrazin-2-amine CAS No. 642459-03-8

6-chloro-N-phenylpyrazin-2-amine

Cat. No.: B1354474
CAS No.: 642459-03-8
M. Wt: 205.64 g/mol
InChI Key: IMACCNVRJOXLEO-UHFFFAOYSA-N
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Description

6-chloro-N-phenylpyrazin-2-amine is a chemical compound with the empirical formula C10H8ClN3 . It has a molecular weight of 205.64 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is ClC1=CN=CC(NC2=CC=CC=C2)=N1 . The InChI is 1S/C10H8ClN3/c11-9-6-12-7-10(14-9)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.64 g/mol . The compound has the empirical formula C10H8ClN3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-chloro-N-phenylpyrazin-2-amine has been used in various synthetic pathways. For instance, Lee and Chi (1999) describe a method for preparing (fluoromethyl)pyridyl-substituted amines, which involves the use of 6-chloro-α-hydroxy-2-picoline, a related compound. This process is significant for labeling with the radionuclide fluorine-18, which has applications in positron emission tomography (PET) imaging (Lee & Chi, 1999).
  • Lont and Plas (2010) studied the reactivity of chlorophenyl- and chlorodiphenyl-pyrazines with potassium amide, highlighting the susceptibility of specific positions in the chloropyrazine ring to nucleophilic attack. This research contributes to understanding the chemical behavior of pyrazine derivatives, including this compound (Lont & Plas, 2010).

Anticancer Activities

  • Demirci and Demirbas (2019) focused on synthesizing novel compounds derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a compound related to this compound, to test their anticancer activities against prostate cancer cell lines. This demonstrates the potential of derivatives of this compound in developing new anticancer drugs (Demirci & Demirbas, 2019).

Synthesis of Heterocyclic Compounds

  • A study by Colbon et al. (2008) developed a method for synthesizing 6-methylpyrazine-2-yl-amines from 6-chloro-pyrazin-2-yl-acetic acid, a compound structurally similar to this compound. This research highlights the versatility of pyrazine derivatives in synthesizing various heterocyclic compounds (Colbon, Foster, Giles, Patel, & Singleton, 2008).

Crystal and Biological Activities

Antimicrobial Activities

  • Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) used 2-arylhdrazononitriles, structurally related to this compound, to synthesize new heterocyclic substances with promising antimicrobial activities against various bacteria and yeast. This indicates the potential use of this compound derivatives in developing antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Biochemical Analysis

Biochemical Properties

6-chloro-N-phenylpyrazin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . These interactions can lead to changes in the biochemical pathways within cells, affecting the overall metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular behavior and function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. This compound’s involvement in metabolic pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell. The subcellular localization of this compound is crucial for understanding its role in cellular processes and its potential as a therapeutic agent.

Properties

IUPAC Name

6-chloro-N-phenylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-6-12-7-10(14-9)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMACCNVRJOXLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301053
Record name 6-Chloro-N-phenyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642459-03-8
Record name 6-Chloro-N-phenyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642459-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-phenyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dichloropyrazine (1 g, 62 mmol) and aniline (1.25 g, 13.4 mmol) in ethoxyethanol (20 mL) containing DIPEA (2.5 mL, 13.4 mmol) was heated at reflux for 3 days under N2. The solution was concentrated under reduced pressure and the residue dissolved in EtOAc (50 mL) and washed successively with H2O (50 mL), 1M HCl (2×50 mL), H2O (50 mL) and brine (50 mL). After drying (Na2SO4) the solvent was removed under reduced pressure and the residue chromatographed eluting with EtOAc-hexane (20:80-50:50) to separate pure product from the lower fractions (230 mg, 17%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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